molecular formula C21H22FN3O2 B12329259 (2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one

(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12329259
M. Wt: 367.4 g/mol
InChI Key: YTLPJBCKQMITPA-UDWIEESQSA-N
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Description

(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Addition of the Fluorobenzyl Group: This step might involve nucleophilic substitution reactions.

    Formation of the Pyridinylmethylene Group: This can be done through condensation reactions with pyridine derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification Techniques: Methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases like cancer or infections.

Industry

    Chemical Synthesis: Utilized in the synthesis of other complex molecules.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazines: Compounds with similar core structures.

    Fluorobenzyl Derivatives: Compounds containing the fluorobenzyl group.

    Pyridinylmethylene Compounds: Molecules with the pyridinylmethylene moiety.

Uniqueness

(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

(2E)-6-amino-4-[(4-fluorophenyl)methyl]-2-(pyridin-2-ylmethylidene)-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one

InChI

InChI=1S/C21H22FN3O2/c22-15-6-4-14(5-7-15)13-25-18-11-16(23)8-9-19(18)27-20(21(25)26)12-17-3-1-2-10-24-17/h1-7,10,12,16,18-19H,8-9,11,13,23H2/b20-12+

InChI Key

YTLPJBCKQMITPA-UDWIEESQSA-N

Isomeric SMILES

C1CC2C(CC1N)N(C(=O)/C(=C\C3=CC=CC=N3)/O2)CC4=CC=C(C=C4)F

Canonical SMILES

C1CC2C(CC1N)N(C(=O)C(=CC3=CC=CC=N3)O2)CC4=CC=C(C=C4)F

Origin of Product

United States

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